4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid

Catalog No.
S14077469
CAS No.
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid

Product Name

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid

IUPAC Name

4-methyl-2-(prop-2-ynylamino)benzoic acid

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-3-6-12-10-7-8(2)4-5-9(10)11(13)14/h1,4-5,7,12H,6H2,2H3,(H,13,14)

InChI Key

RBDMIFBVDRVXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)NCC#C

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid is an organic compound characterized by a benzoic acid structure with a methyl group and a prop-2-yn-1-ylamino group. Its molecular formula is C12H13NC_{12}H_{13}N and it has a molecular weight of approximately 189.21 g/mol. This compound is notable for its unique combination of functional groups, which contributes to its potential reactivity and biological activity. The presence of both an alkyne and an amino functional group allows for diverse chemical interactions, making it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions with agents like lithium aluminum hydride can convert the compound into alcohols or amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides in the presence of bases like sodium hydride.

These reactions highlight the versatility of 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid in synthetic organic chemistry.

Research indicates that 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid exhibits potential biological activities, particularly its anti-inflammatory and antimicrobial properties. It has been investigated for its ability to interact with specific biomolecules, potentially through covalent modifications facilitated by the prop-2-yn-1-yl group. This interaction may lead to significant effects on cellular pathways, making it relevant for drug development and biochemical research.

The synthesis of 4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid typically involves multi-step organic reactions. A common synthetic route includes:

  • Alkylation: The reaction begins with the alkylation of 2-methylaminobenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate.
  • Solvent and Temperature: This reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate product formation.
  • Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

4-Methyl-2-(prop-2-yn-1-ylamino)benzoic acid has several applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis for preparing more complex molecules.
  • Biology: The compound is investigated as a biochemical probe due to its ability to interact with specific biomolecules.
  • Medicine: It shows potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Industry: It is utilized in developing new materials and chemical processes.

Studies on the interactions of 4-Methyl-2-(prop-2-yn-1-yloxy)benzoic acid focus on its biochemical properties, particularly how it modifies biological targets through click chemistry reactions. These interactions are crucial for understanding how the compound might modulate biological pathways or serve as a therapeutic agent.

Several compounds share structural similarities with 4-Methyl-2-(prop-2-yn-1-yloxy)benzoic acid, allowing for comparative analysis. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methyl-2-(prop-2-yne)amino benzoic acidC12H13NC_{12}H_{13}NContains an alkyne without an additional methyl substitution
2-Methyl-4-(methyl(prop-2-yne)amino)benzoic acidC12H15NC_{12}H_{15}NMethyl substitution changes reactivity
3-Methyl-4-(methyl(prop-yne)amino)benzoic acidC12H15NC_{12}H_{15}NDifferent substitution pattern on the benzene ring

Each of these compounds presents unique characteristics that differentiate them from 4-Methyl-2-(prop-2-yne)amino benzoic acid, particularly in their functional groups and potential applications in research and industry .

This detailed exploration highlights the significance of 4-Methyl-2-(prop-2-yne)amino benzoic acid within both synthetic chemistry and biological contexts, emphasizing its potential as a versatile compound for future research and application.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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